molecular formula C12H14N4O3S B3017094 4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide CAS No. 959579-20-5

4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide

Cat. No. B3017094
CAS RN: 959579-20-5
M. Wt: 294.33
InChI Key: NLRIKMMRAZECJZ-UHFFFAOYSA-N
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Description

4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide is a chemical compound with the molecular formula C12H14N4O3S . It contains a total of 34 atoms, including 14 Hydrogen atoms, 12 Carbon atoms, 4 Nitrogen atoms, 3 Oxygen atoms, and 1 Sulfur atom .


Molecular Structure Analysis

The molecular structure of 4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide is complex, with a total of 34 atoms . The molecule includes functional groups such as a formyl group, a nitrophenyl group, a piperazine ring, and a carbothioamide group .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The formyl group in 4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide plays a crucial role in drug discovery. Researchers have explored its potential as an intermediate in synthesizing various bioactive compounds. Notably:

Coordination Chemistry

Imine derivatives derived from 4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide have been synthesized as interesting ligands in coordination chemistry. These ligands can form stable complexes with metal ions, influencing their reactivity and properties .

Bioimaging Agents

Researchers have explored the use of triazole-4-carbaldehydes, including our compound, as potential bioimaging agents. These compounds can selectively bind to specific biological targets, aiding in diagnostic imaging and disease monitoring .

Hydrolysis and Recycling

The compound’s diazotization allows for the complete hydrolysis of rearranged 4-iminomethyl-1,2,3-triazoles. Additionally, it facilitates the recycling of 4-nitrophenyl azide, contributing to sustainable chemical processes .

Synthetic Intermediates

4-Formyl-1,2,3-triazoles are versatile synthetic intermediates. Their facile synthesis and reactivity make them valuable building blocks for constructing more complex molecules in organic synthesis .

Chemical Biology

Understanding the reactivity and behavior of 4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide sheds light on the broader field of chemical biology. Researchers explore its interactions with other molecules, enzymatic processes, and potential applications in cellular studies .

properties

IUPAC Name

4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c17-9-14-5-7-15(8-6-14)12(20)13-10-1-3-11(4-2-10)16(18)19/h1-4,9H,5-8H2,(H,13,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRIKMMRAZECJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide

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